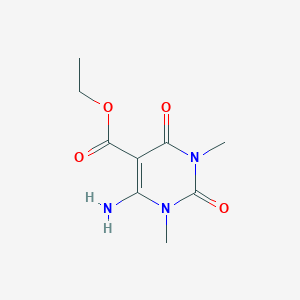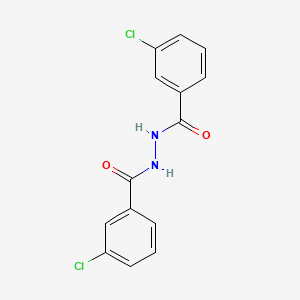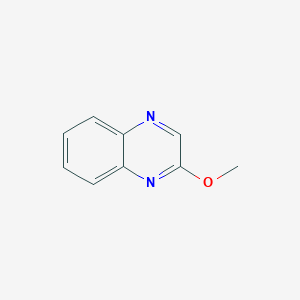![molecular formula C13H12N6O3S B3065385 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide CAS No. 401937-84-6](/img/structure/B3065385.png)
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide
Vue d'ensemble
Description
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide is a synthetic organic compound with the molecular formula C₁₃H₁₂N₆O₃S. It is characterized by the presence of a purine ring system substituted with an amino group, a sulfonyl group attached to a 4-methylphenyl moiety, and a carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine ring system can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as the nucleophile.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amide-forming reagent, such as carbonyldiimidazole or an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Various functionalized purine derivatives.
Applications De Recherche Scientifique
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biochemical Research: The compound is used as a probe to study enzyme interactions and protein-ligand binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group enhances its binding affinity to these targets, while the purine core facilitates its incorporation into biological pathways. This compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-9H-purine-9-carboxamide: Lacks the sulfonyl and 4-methylphenyl groups.
N-[(4-Methylphenyl)sulfonyl]-9H-purine-9-carboxamide: Lacks the amino group.
6-Amino-N-[(phenyl)sulfonyl]-9H-purine-9-carboxamide: Lacks the methyl group on the phenyl ring.
Uniqueness
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide is unique due to the presence of both the amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The 4-methylphenyl group further enhances its specificity and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
6-amino-N-(4-methylphenyl)sulfonylpurine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S/c1-8-2-4-9(5-3-8)23(21,22)18-13(20)19-7-17-10-11(14)15-6-16-12(10)19/h2-7H,1H3,(H,18,20)(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIUXUVQOSSZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400960 | |
| Record name | 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401937-84-6 | |
| Record name | 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















